N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(3-bromophenyl)pyrrolidin-3-yl]methyl]-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN3O/c1-2-9-23-10-7-17(8-11-23)20(25)22-14-16-6-12-24(15-16)19-5-3-4-18(21)13-19/h1,3-5,13,16-17H,6-12,14-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQQNWPTNOLFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCC2CCN(C2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, identified by its CAS number 1259206-67-1, is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 404.3 g/mol. The structure includes a piperidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 404.3 g/mol |
| CAS Number | 1259206-67-1 |
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. Various amino groups are introduced to create novel drug combinations aimed at enhancing anti-cancer activity .
Anti-Cancer Activity
Recent studies have shown that derivatives of piperidine, including this compound, exhibit significant anti-cancer properties. The compound was evaluated against various cancer cell lines:
- A549 (Lung Cancer)
- HCT-116 (Colon Cancer)
- MCF-7 (Breast Cancer)
Using the MTT assay, it was found that certain derivatives exhibited potent cytotoxic effects on these cell lines . The most promising compounds were further analyzed for their effects on cell cycle progression and tubulin polymerization, indicating their potential as chemotherapeutic agents.
The mechanism through which this compound exerts its anti-cancer effects involves the inhibition of key cellular pathways associated with tumor growth and proliferation. In silico molecular docking studies suggest strong interactions with target proteins involved in cancer progression .
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Study on Cell Lines : A study published in early January 2025 demonstrated that specific derivatives of the compound showed up to 70% inhibition in cell viability in A549 cells over a 48-hour period .
- Molecular Docking Analysis : Research utilizing molecular docking techniques revealed that the compound binds effectively to tubulin and other proteins critical for cell division, suggesting a mechanism for its anti-cancer activity .
Preparation Methods
Pyrrolidine Ring Construction
The pyrrolidine ring is synthesized via Buchwald-Hartwig amination or reductive amination . A representative protocol involves:
Reductive Amination :
Methylamine Introduction :
Functional Group Interconversion
1-(3-Bromophenyl)pyrrolidin-3-ylmethanol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in DCM, followed by reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxidation to Aldehyde | PCC, DCM, 25°C, 3h | 85 |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 12h | 70 |
Synthesis of 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic Acid
Piperidine Functionalization
Piperidine-4-carboxylic acid is alkylated with propargyl bromide under basic conditions:
Carboxylic Acid Activation
The carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in THF at 0°C.
Amide Coupling and Final Assembly
Fragment Coupling
Combine Fragment A (1.0 equiv) and Fragment B (1.1 equiv) in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DCM. Stir at 25°C for 12 hours.
| Parameter | Value |
|---|---|
| Coupling Agent | HATU (1.2 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | DCM |
| Reaction Time | 12 hours |
| Yield | 65–70% |
Optimization and Challenges
Stereochemical Control
The stereochemistry at the pyrrolidine C3 position is controlled using chiral auxiliaries or enzymatic resolution . For instance, Candida antarctica lipase B (CAL-B) resolves racemic 1-(3-bromophenyl)pyrrolidin-3-ylmethanol with >90% enantiomeric excess (ee).
Purification Strategies
- Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates intermediates.
- Crystallization : Final product recrystallized from ethanol/water (4:1) affords >95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilize piperidine-4-carboxylic acid on Wang resin, followed by sequential alkylation and amidation steps. This method achieves 60% overall yield but requires specialized equipment.
One-Pot Tandem Reactions
A tandem reductive amination/amide coupling protocol using polystyrene-supported borohydride simplifies purification, yielding 58% product.
Industrial Scalability and Environmental Impact
Solvent Selection
Q & A
What are the key considerations for designing a synthetic route for this compound?
(Basic)
Methodological Answer:
The synthesis involves multi-step organic reactions:
Pyrrolidine Core Formation: Introduce the 3-bromophenyl group via Buchwald-Hartwig amination or Ullmann coupling, ensuring regioselectivity at the pyrrolidine nitrogen .
Piperidine-Carboxamide Coupling: Use EDC/HOBt-mediated amidation between the pyrrolidine-methylamine and piperidine-4-carboxylic acid derivatives.
Propargyl Group Installation: Employ Sonogashira coupling (Pd(PPh₃)₄, CuI) under inert conditions to attach the prop-2-yn-1-yl moiety .
Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) ensures purity >98% (HPLC) .
How can researchers resolve discrepancies between computational and experimental structural data?
(Advanced)
Methodological Answer:
Crystallographic Validation: Refine single-crystal X-ray data using SHELXL (R factor <0.05) to establish ground-truth geometry. For example, torsion angles (e.g., C3-C4-C5-N1) should align within ±5° of DFT-optimized models .
Dynamic Effects Analysis: Perform variable-temperature NMR (VT-NMR) to assess conformational flexibility influencing NOESY correlations.
Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···π) to explain crystal packing deviations from gas-phase computations .
Which spectroscopic methods are critical for structural verification and purity assessment?
(Basic)
Methodological Answer:
NMR Spectroscopy:
- 1H NMR (400 MHz, DMSO-d₆): Confirm pyrrolidine CH₂ (δ 2.5–3.0 ppm) and propargyl CH (δ 2.1 ppm).
- 13C NMR: Identify carboxamide carbonyl (δ ~170 ppm) and bromophenyl carbons (δ 120–140 ppm) .
Mass Spectrometry: ESI-TOF (m/z [M+H]+) validates molecular weight within 1 ppm error.
HPLC: C18 column (acetonitrile/water gradient, UV 254 nm) confirms purity ≥98% .
How can Design of Experiments (DoE) optimize propargyl coupling efficiency?
(Advanced)
Methodological Answer:
Factor Screening: Use a 2³ factorial design to test variables:
- Catalyst loading (0.5–2.0 mol% Pd), temperature (40–80°C), solvent (THF vs. DMF).
Response Surface Methodology (RSM): Model interactions via Central Composite Design (CCD), monitoring conversion via LC-MS.
Statistical Validation: ANOVA identifies significant factors (e.g., temperature contributes 65% to yield variance). Optimized conditions reduce side-product formation (e.g., alkyne dimerization) .
What safety protocols are essential during synthesis?
(Basic)
Methodological Answer:
Propargyl Handling:
- Conduct Sonogashira reactions under N₂/Ar to prevent explosive acetylide accumulation.
- Maintain reaction temperatures <0°C during alkyne activation.
Personal Protective Equipment (PPE): Flame-resistant lab coats, blast shields, and neoprene gloves are mandatory .
Waste Disposal: Quench residual alkynes with aqueous Fe(NO₃)₃ before neutralization .
How can conformational dynamics of the pyrrolidine-piperidine system be analyzed?
(Advanced)
Methodological Answer:
Dynamic NMR: Acquire 2D EXSY spectra (mixing time 500–1000 ms) to quantify ring-flipping rates in DMSO-d₆.
Molecular Dynamics (MD): Simulate free-energy landscapes (AMBER force field) to identify dominant conformers. Compare with X-ray-derived dihedral angles .
DSC Analysis: Detect phase transitions (e.g., glass transitions) influencing solid-state conformation .
What strategies mitigate racemization during chiral center formation?
(Advanced)
Methodological Answer:
Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enforce enantioselectivity (ee >95%) .
Low-Temperature Quenching: Halt reactions at −78°C to prevent epimerization of the pyrrolidine stereocenter.
Chiral HPLC: Employ a Chiralpak® IA column (hexane/isopropanol) to monitor enantiomeric excess .
How can researchers validate metabolic stability in preclinical studies?
(Advanced)
Methodological Answer:
In Vitro Assays:
- Microsomal Incubation: Use human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS (t½ >60 min indicates stability).
CYP Inhibition Screening: Assess IC₅₀ values for CYP3A4/2D6 using fluorogenic substrates to predict drug-drug interactions .
Metabolite Identification: HRMS/MS (Q-TOF) detects hydroxylation at the pyrrolidine or propargyl moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
